

Vorapaxar PAR-1-Antagonist Forschungsstudien

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vorapaxar

Cat. No.: B1682261

[Get Quote](#)

Ein technischer Leitfaden zu den Forschungsstudien über **Vorapaxar**, einen PAR-1-Antagonisten

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

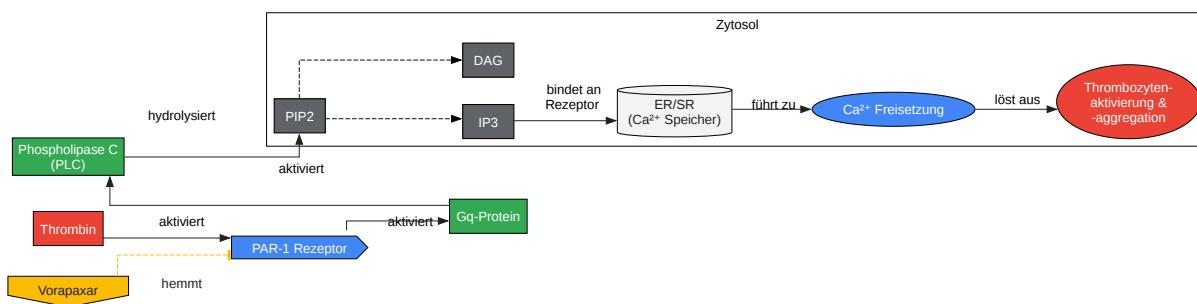
Zusammenfassung

Vorapaxar ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), des primären Thrombinrezeptors auf menschlichen Blutplättchen.[\[1\]](#)[\[2\]](#)[\[3\]](#) Durch die Hemmung der Thrombin-vermittelten Thrombozytenaggregation stellt es einen neuartigen Mechanismus zur Reduzierung atherothrombotischer Ereignisse dar.[\[4\]](#)[\[5\]](#) Dieser Leitfaden fasst die wichtigsten Erkenntnisse aus entscheidenden Forschungsstudien zusammen, beschreibt detailliert die experimentellen Protokolle und stellt quantitative Daten und Signalwege in einem klaren, technischen Format dar. **Vorapaxar** ist für die Reduzierung thrombotischer kardiovaskulärer Ereignisse bei Patienten mit Herzinfarkt (MI) in der Vorgesichte oder peripherer arterieller Verschlusskrankheit (pAVK) zugelassen.

Wirkmechanismus und Pharmakologie

Vorapaxar hemmt selektiv und kompetitiv den PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Diese Hemmung blockiert die Thrombin-induzierte und die durch das Thrombinrezeptor-Agonist-Peptid (TRAP) induzierte Thrombozytenaggregation. Wichtig ist, dass **Vorapaxar** die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen induzierte Thrombozytenaggregation nicht beeinträchtigt.

Die Signalübertragung des PAR-1, eines G-Protein-gekoppelten Rezeptors, erfolgt über die Aktivierung der Phospholipase C, was zur Produktion von Inositoltrisphosphat (InsP3) und anschließender Freisetzung von Kalzium aus intrazellulären Speichern führt. **Vorapaxar** blockiert diesen Weg an seiner Entstehung.



[Click to download full resolution via product page](#)

Signalweg der PAR-1-vermittelten Thrombozytenaktivierung.

Pharmakokinetik und Pharmakodynamik

- Metabolismus: **Vorapaxar** wird hauptsächlich durch CYP3A4 und in geringerem Maße durch CYP2J2 zu seinem aktiven Hauptmetaboliten (M20) verstoffwechselt.
- Wechselwirkungen mit anderen Medikamenten: Die gleichzeitige Anwendung mit starken CYP3A4-Inhibitoren (z. B. Ketoconazol) kann die **Vorapaxar**-Exposition erhöhen, während starke CYP3A4-Induktoren (z. B. Rifampicin) sie verringern können.

- Halbwertszeit: Es hat eine effektive Halbwertszeit von 3-4 Tagen und eine scheinbare terminale Halbwertszeit von 8 Tagen.
- Thrombozytenaggregationshemmung: Eine Ladedosis von 40 mg hemmt die TRAP-induzierte Thrombozytenaggregation bei über 80 % der Patienten innerhalb einer Stunde. Eine Erhaltungsdosis von 2,5 mg täglich hält dieses Hemmungsniveau aufrecht.

Zentrale klinische Studien: TRACER und TRA 2°P-TIMI 50

Zwei große Phase-III-Studien lieferten die entscheidenden Daten zur Wirksamkeit und Sicherheit von **Vorapaxar**.

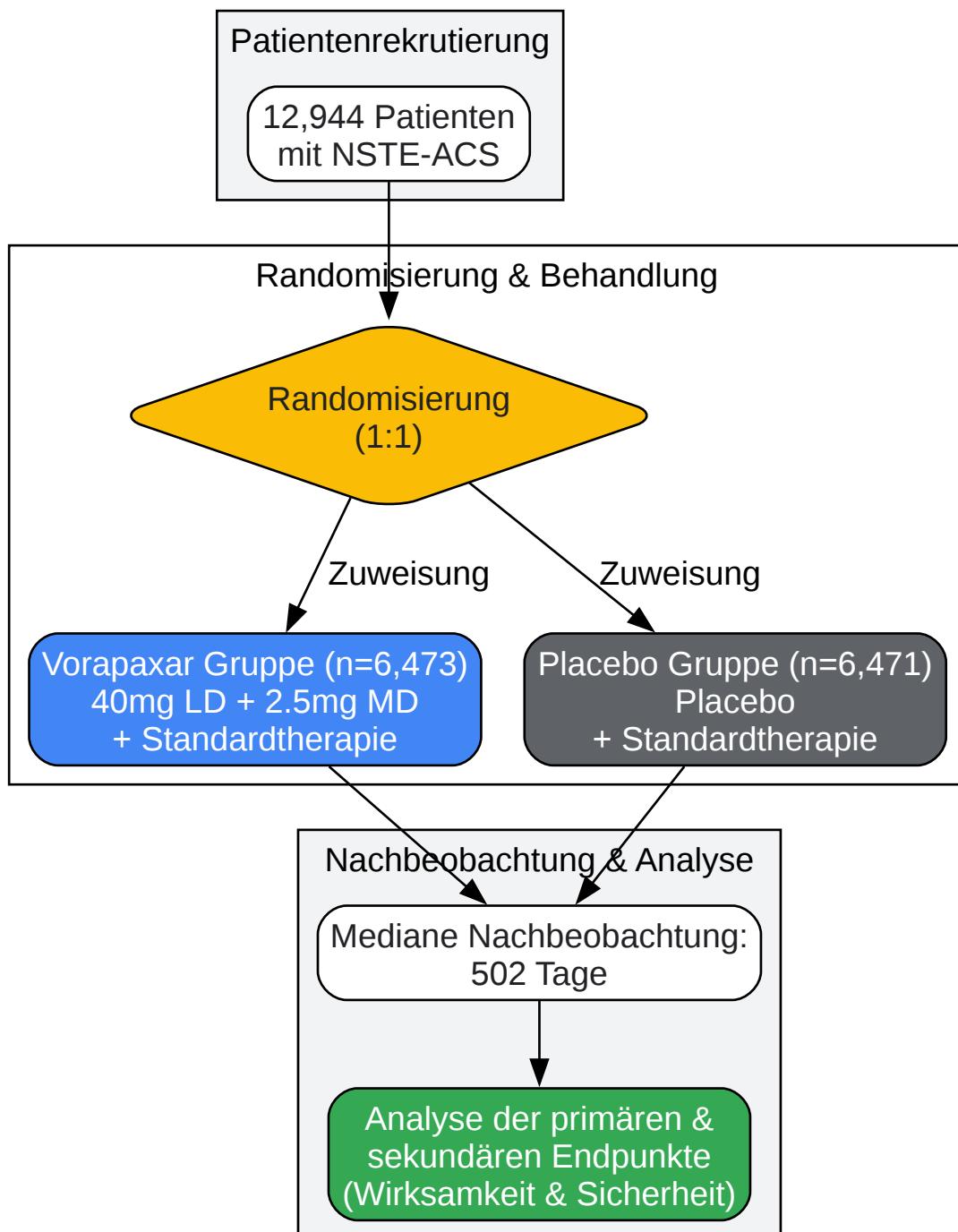
TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome)

Die TRACER-Studie untersuchte **Vorapaxar** bei Patienten mit akuten Koronarsyndromen ohne ST-Hebung (NSTE-ACS).

Experimentelles Protokoll: TRACER

- Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.
- Teilnehmer: 12.944 Patienten mit NSTE-ACS, die innerhalb von 24 Stunden nach Auftreten der Symptome vorgestellt wurden.
- Behandlungsschema: Die Patienten wurden randomisiert und erhielten entweder **Vorapaxar** (40 mg Aufsättigungsdosis, gefolgt von 2,5 mg einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie.
- Hintergrundtherapie: Zum Zeitpunkt der Randomisierung erhielten über 85 % der Patienten sowohl Aspirin als auch einen P2Y12-Inhibitor (hauptsächlich Clopidogrel).
- Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, Myokardinfarkt (MI), Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung und dringender koronarer Revaskularisation.

- Wichtiger sekundärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder Schlaganfall.
- Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 502 Tage.



[Click to download full resolution via product page](#)

Experimenteller Arbeitsablauf der TRACER-Studie.

Ergebnisse der TRACER-Studie

Die TRACER-Studie erreichte ihren primären Endpunkt nicht. Es gab jedoch eine Reduktion beim wichtigen sekundären Endpunkt, die hauptsächlich auf eine Reduktion von Myokardinfarkten zurückzuführen war. Die Behandlung mit **Vorapaxar** war mit einem erhöhten Blutungsrisiko verbunden, einschließlich eines dreifachen Anstiegs der intrakraniellen Blutungen (ICH).

Endpunkt	Vorapaxar	Placebo	Hazard Ratio (95% CI)	p-Wert	Referenz
Primärer Wirksamkeits endpunkt (KV-Tod, MI, Schlaganfall, rezidiv. Ischämie mit Rehospitalisi erung, dringende Revask.)	-	-	-	0.072	
Wichtiger sekundärer Endpunkt (KV-Tod, MI, Schlaganfall)	14.7%	16.4%	0.89 (0.81- 0.98)	0.02	
GUSTO mäßige/schw ere Blutung	-	-	1.42 (1.21- 1.66)	<0.001	
Intrakranielle Blutung (ICH)	1.07%	0.24%	-	<0.001	
Hämorrhagis cher Schlaganfall	0.45%	0.14%	2.74 (1.22- 6.15)	-	
Gesamtschla ganfall	1.93%	2.13%	0.94 (0.71- 1.24)	-	

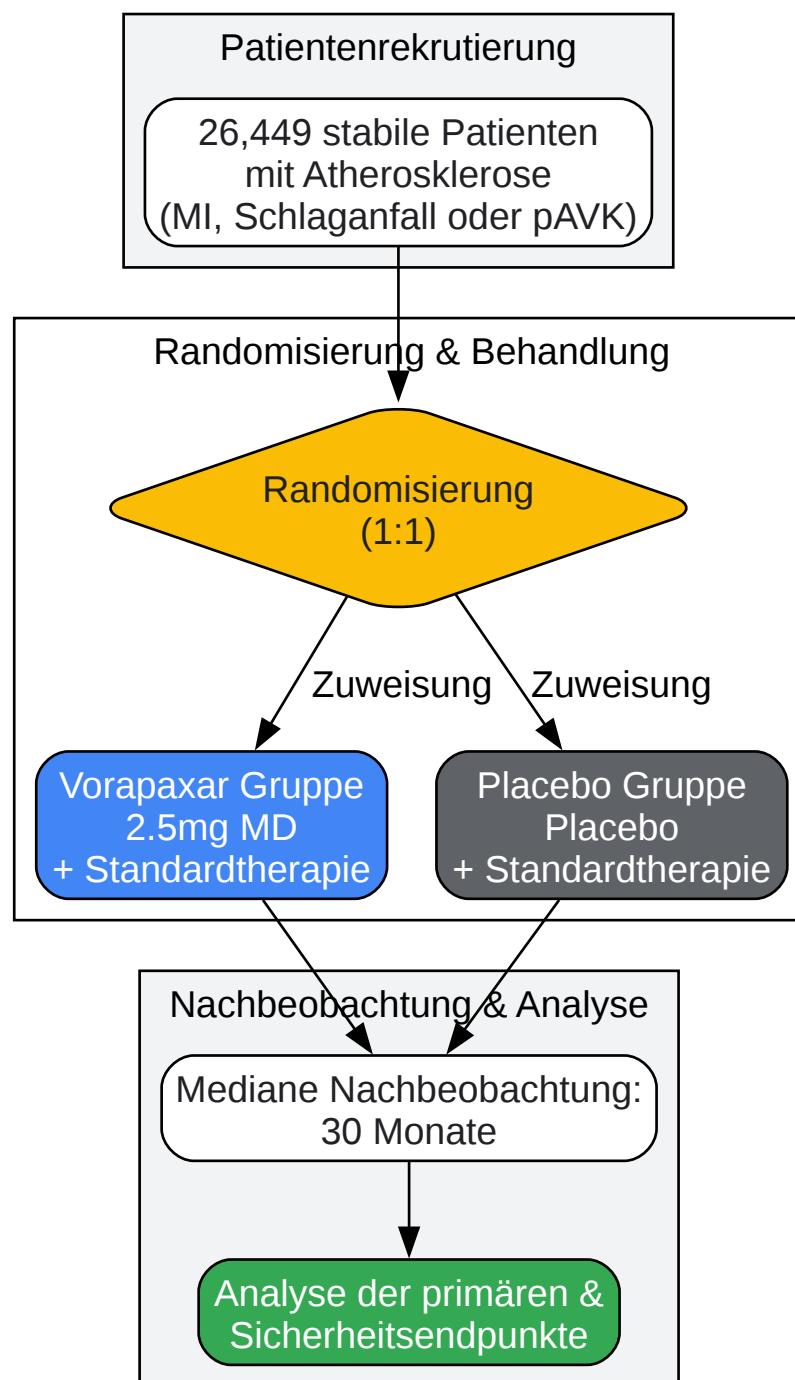
TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic

Events)

Die TRA 2°P-TIMI 50-Studie untersuchte **Vorapaxar** zur langfristigen Sekundärprävention bei stabilen Patienten mit etablierter Atherosklerose.

Experimentelles Protokoll: TRA 2°P-TIMI 50

- Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.
- Teilnehmer: 26.449 stabile Patienten mit einer Vorgeschichte von MI, ischämischem Schlaganfall oder symptomatischer pAVK. Aufgrund eines erhöhten Risikos für intrakranielle Blutungen wurden Patienten mit Schlaganfall in der Vorgeschichte während der Studie von der Behandlung ausgeschlossen.
- Behandlungsschema: Die Patienten erhielten randomisiert entweder **Vorapaxar** (2,5 mg einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie. Es wurde keine Aufsättigungsdosis verwendet.
- Hintergrundtherapie: Die Standardtherapie umfasste Aspirin und/oder ein Thienopyridin (z. B. Clopidogrel).
- Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder Schlaganfall.
- Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 30 Monate (2,5 Jahre).



[Click to download full resolution via product page](#)

Experimenteller Arbeitsablauf der TRA 2°P-TIMI 50-Studie.

Ergebnisse der TRA 2°P-TIMI 50-Studie

Im Gegensatz zur TRACER-Studie erreichte die TRA 2°P-TIMI 50-Studie ihren primären Wirksamkeitsendpunkt und zeigte eine signifikante Reduktion ischämischer Ereignisse. Dieses Ergebnis war konsistent bei Patienten mit vorherigem MI, unabhängig davon, ob sie gleichzeitig ein Thienopyridin erhielten oder nicht. Ähnlich wie bei TRACER erhöhte **Vorapaxar** das Risiko für mäßige oder schwere Blutungen.

Ergebnisse bei Patienten mit MI oder pAVK in der Vorgeschichte (ohne Schlaganfall/TIA)

Endpunkt (3-Jahres- Raten)	Vorapaxar (n=10,082)	Placebo (n=10,088)	Hazard Ratio (95% CI)	p-Wert	Referenz
Primärer Wirksamkeits- endpunkt (KV-Tod, MI, Schlaganfall)	7.9%	9.5%	0.80 (0.73- 0.89)	<0.001	
KV-Tod, MI, Schlaganfall, dringende Revask.	10.1%	11.8%	0.83 (0.76- 0.90)	<0.001	
Myokardinfar- kt (MI)	5.4%	6.4%	-	<0.001	
Ischämischer Schlaganfall	-	-	0.57	<0.001	
GUSTO mäßige/schw- ere Blutung	3.7%	2.4%	1.55 (1.30- 1.86)	<0.001	
Intrakranielle Blutung (ICH)	0.6%	0.4%	-	0.10	

Analysen von Untergruppen und weitere Erkenntnisse

- Patienten mit Diabetes: Bei Patienten mit Diabetes und vorherigem MI reduzierte **Vorapaxar** den primären Endpunkt (KV-Tod, MI oder Schlaganfall) um 27 % (HR = 0,73; p = 0,002).
- Patienten mit peripherer arterieller Verschlusskrankheit (pAVK): Bei pAVK-Patienten reduzierte **Vorapaxar** signifikant die periphere Revaskularisation (15,4 % vs. 19,3 % mit Placebo; HR: 0,82; p = 0,003) und die Hospitalisierung aufgrund akuter Extremitätenischämie.
- Patienten mit Koronarstents: Bei stabilen Patienten mit Koronarstents reduzierte **Vorapaxar** signifikant die Rate der definitiven Stentthrombose (1,1 % vs. 1,4 %; HR: 0,71; p = 0,037), einschließlich sehr später Stentthrombosen.
- Patienten, die sich einer Koronararterien-Bypass-Operation (CABG) unterziehen: In einer Untergruppenanalyse der TRACER-Studie reduzierte **Vorapaxar** bei Patienten, die sich einer CABG unterzogen, ischämische Ereignisse signifikant, ohne die CABG-bedingten Blutungen signifikant zu erhöhen.

Schlussfolgerung

Vorapaxar hemmt als PAR-1-Antagonist wirksam die Thrombin-vermittelte Thrombozytenaktivierung. Die entscheidenden klinischen Studien, TRACER und TRA 2°P-TIMI 50, haben die Rolle von **Vorapaxar** bei der Sekundärprävention von atherothrombotischen Ereignissen definiert. Während die TRACER-Studie bei Hochrisikopatienten mit ACS ihren primären Endpunkt nicht erreichte, zeigte die TRA 2°P-TIMI 50-Studie einen klaren klinischen Nutzen bei stabilen Patienten mit vorherigem MI oder pAVK. Der Nutzen einer reduzierten Rate an ischämischen Ereignissen muss sorgfältig gegen das erhöhte Risiko von Blutungskomplikationen abgewogen werden. Die Daten deuten darauf hin, dass eine sorgfältige Patientenauswahl entscheidend ist, um den Nettonutzen von **Vorapaxar** als Ergänzung zur Standard-Thrombozytenaggregationshemmer-Therapie zu maximieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 5. Clinical potential of vorapaxar in cardiovascular risk reduction in patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vorapaxar PAR-1-Antagonist Forschungsstudien]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682261#vorapaxar-par-1-antagonist-forschungsstudien>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

